3-(3-Nitrophenoxy)pyridine

概要

説明

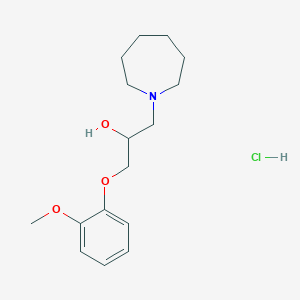

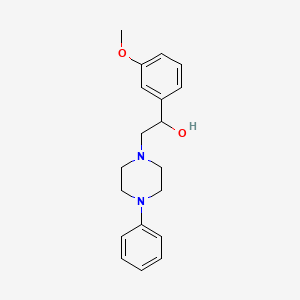

“3-(3-Nitrophenoxy)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a nitrophenyl group and an ether linkage .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a pyridine ring attached to a nitrophenyl group via an ether linkage . The exact structure would depend on the specific positions of these groups within the molecule.科学的研究の応用

Anticarcinogenic and Antioxidant Activities

Research indicates that dietary polyphenols, which may include compounds like 3-(3-Nitrophenoxy)pyridine, have anticarcinogenic and antioxidant properties. These compounds have been studied for their protective effects against DNA damage induced by carcinogenic compounds like N-nitrosodimethylamine (NDMA), N-nitrosopyrrolidine (NPYR), and benzo(a)pyrene (BaP) in human hepatoma cells (Delgado et al., 2008).

Hydrogen Bond Studies in Chemical Complexes

Investigations into complexes of pyridines and pyridine N-oxides with various phenols, such as 2,6-dichloro-4-nitrophenol, have provided valuable insights into hydrogen bonding mechanisms. These studies are crucial for understanding molecular interactions and have implications in the design of new pharmaceuticals and materials (Dega-Szafran et al., 1996).

Functionalization in Polymer Chemistry

The functionalization of polymers with end-groups like pyridine is a significant area of research. For example, Poly(3-hexylthiophene)s with pyridine end-groups have been synthesized, leading to advancements in the creation of hybrid materials with a broad variety of nanoparticles. This research contributes to the development of novel materials with potential applications in electronics and nanotechnology (Monnaie et al., 2013).

Catalysis and Chemical Synthesis

Studies have been conducted on iron(III) complexes with ligands containing pyridine structures, acting as models for enzymes like catechol dioxygenases. These studies help in understanding the role of ligands in catalysis and enzyme function, which is vital for the development of new catalysts and understanding biological processes (Velusamy et al., 2004).

Nitration Studies in Organic Chemistry

Research on the nitration of pyridine derivatives, such as dithieno[3,4-b:3′,2′-d]pyridine, contributes to our understanding of chemical reactions in organic synthesis. This research is fundamental in the field of organic chemistry, aiding in the development of new synthetic methods and compounds (Gronowitz et al., 1991).

Environmental Toxicology

The study of environmental exposure to compounds like organophosphorus and pyrethroid pesticides, which may include pyridine derivatives, is crucial in toxicology. Understanding the extent of exposure, especially in children, informs public health policies and regulatory measures (Babina et al., 2012).

将来の方向性

特性

IUPAC Name |

3-(3-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLWTQDQUDFCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CN=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]thio}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2736665.png)

![N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2736669.png)

![4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione](/img/structure/B2736672.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2736673.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2736675.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736677.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)